molecular formula C14H15NO5S B12988428 Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate CAS No. 886497-82-1

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B12988428
CAS No.: 886497-82-1
M. Wt: 309.34 g/mol
InChI Key: XWIJQLQVMNSJND-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves a multi-step reaction sequence. One common method for preparing this compound is through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea are used as starting materials. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions in ethanol as the solvent .

Chemical Reactions Analysis

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols, forming amides or alcohol derivatives.

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique thiazole ring structure and the specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by the presence of a thiazole ring fused with a carboxylate group. Its molecular formula is C13H15N1O5SC_{13}H_{15}N_{1}O_{5}S, and it exhibits unique physicochemical properties that contribute to its biological activities.

1. Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of thiazole derivatives against various bacterial strains. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values of 256 µg/mL against Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar antibacterial properties.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli256
Compound BS. aureus256
This compoundTBD

2. Antifungal Activity

Thiazole compounds have also shown promising antifungal activity. A study on related thiazole derivatives reported MIC values ranging from 0.03 to 0.5 µg/mL against Candida albicans . The structural similarities suggest that this compound could exhibit comparable antifungal effects.

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Compound CCandida albicans0.03 - 0.5
Compound DCryptococcus neoformans0.25 - 2
This compoundTBD

3. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation. For example, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines with IC50 values below that of standard chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxic activity.

Table 3: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound EJurkat (Bcl-2)< Doxorubicin
Compound FA-431< Doxorubicin
This compoundTBD

The biological activities of this compound can be attributed to its ability to interact with specific biomolecular targets:

  • Antibacterial Mechanism : It is hypothesized that thiazoles disrupt bacterial cell wall synthesis or function by interfering with essential enzymatic pathways.
  • Antifungal Mechanism : The antifungal action may involve the inhibition of ergosterol synthesis or disruption of the fungal cell membrane integrity.
  • Anticancer Mechanism : Thiazoles may induce apoptosis in cancer cells through various pathways including caspase activation and modulation of cell cycle regulators.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Study on Antibacterial Properties : A recent paper highlighted the synthesis and evaluation of thiazoles demonstrating significant antibacterial properties against gram-positive and gram-negative bacteria .
  • Research on Antifungal Activity : Another study focused on the synthesis of thiazole-based compounds that exhibited potent antifungal effects against multiple strains .
  • Investigation into Anticancer Effects : Research involving molecular docking studies indicated strong binding affinities between thiazole derivatives and cancer-related proteins, suggesting potential therapeutic applications .

Properties

CAS No.

886497-82-1

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO5S/c1-4-20-13(16)12-11(15-14(17)21-12)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,15,17)

InChI Key

XWIJQLQVMNSJND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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